(R)-2-Amino-2-phenylacetamide

Catalog No.
S776989
CAS No.
6485-67-2
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-phenylacetamide

CAS Number

6485-67-2

Product Name

(R)-2-Amino-2-phenylacetamide

IUPAC Name

(2R)-2-amino-2-phenylacetamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1

InChI Key

KIYRSYYOVDHSPG-SSDOTTSWSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)N)N

Synonyms

(R)-2-Amino-2-phenylacetamide;6485-67-2;D(-)-PHENYLGLYCINAMIDE;(2r)-2-amino-2-phenylacetamide;d-phenylglycinamide;AC1Q5IQX;H-D-Phg-NH2;UNII-2NDY0KO51E;AC1LE46F;D-(-)-Phenylglycineamide;2NDY0KO51E;KSC915M7J;SCHEMBL2332933;CTK8B5674;(R)-(-)-2-Phenylglycineamide;KIYRSYYOVDHSPG-SSDOTTSWSA-N;MolPort-004-969-078;(2R)-2-amino-2-phenylethanamide;KST-1A2892;ANW-49552;AR-1A2680;MFCD06799064;ZINC19810012;CS15488;VA10016

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N

Enzyme Inhibition:

The molecule's structure suggests it might act as an inhibitor for certain enzymes. Studies have investigated its potential to inhibit phenylalanine hydroxylase (PAH), an enzyme involved in the breakdown of the amino acid phenylalanine. Inhibiting PAH could be relevant in managing phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels. However, further research is needed to determine its effectiveness and safety for this purpose.

Drug Discovery:

The molecule's structure shares similarities with known bioactive compounds. This similarity has led researchers to explore its potential as a starting point for the development of new drugs. This approach involves modifying the molecule's structure to create new compounds with desired therapeutic properties. However, this is an ongoing area of research, and no specific drugs derived from (2R)-2-Amino-2-phenylacetamide have been developed yet [].

(R)-2-Amino-2-phenylacetamide, with the chemical formula C8H10N2OC_8H_{10}N_2O and CAS Number 6485-67-2, is an organic compound characterized by the presence of both an amino group and a phenyl group attached to the acetamide structure. This compound is a chiral molecule, existing in two enantiomeric forms, with the (R)-configuration being of particular interest in various biological and chemical applications. The molecular weight of (R)-2-Amino-2-phenylacetamide is 150.18 g/mol, and it exhibits high solubility in water, making it suitable for various experimental conditions .

Currently, there's no documented information regarding the mechanism of action of (2R)-2-Amino-2-phenylacetamide in biological systems [].

Due to its functional groups:

  • Acylation Reactions: The amino group can undergo acylation to form more complex amides.
  • N-Alkylation: The nitrogen atom can be alkylated to yield N-alkyl derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties .

(R)-2-Amino-2-phenylacetamide has shown potential biological activity, particularly in pharmacological contexts. It has been studied for its effects on:

  • Neurotransmitter Modulation: It may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Antimicrobial Properties: Some studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens.

The specific mechanisms of action are still under investigation, but its structural characteristics suggest that it could interact with biological targets effectively .

Several methods have been developed for synthesizing (R)-2-Amino-2-phenylacetamide:

  • Direct Amination: Reaction of phenylacetaldehyde with ammonia followed by reduction.
  • Enzymatic Synthesis: Using specific enzymes to catalyze the formation from precursor compounds, which may offer higher selectivity for the (R)-enantiomer.
  • Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the formation of the desired enantiomer.

These methods vary in terms of yield, cost, and environmental impact, making them suitable for different applications depending on the required scale and purity .

(R)-2-Amino-2-phenylacetamide finds applications across various fields:

  • Pharmaceuticals: Used as a building block in drug synthesis due to its biological activity.
  • Research: Employed in studies exploring amino acid derivatives and their interactions with biological systems.
  • Chemical Industry: Serves as an intermediate in the production of agrochemicals and other fine chemicals.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving (R)-2-Amino-2-phenylacetamide have focused on:

  • Binding Affinity: Evaluating how well the compound binds to various receptors or enzymes.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other pharmacologically active compounds.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (R)-2-Amino-2-phenylacetamide. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Amino-N-methyl-3-phenylpropanamide144836-90-80.75Contains a methyl group enhancing lipophilicity
2-Amino-2-(4-methylphenyl)acetamide6485-52-50.84Has a para-methyl substitution on phenyl ring
3-Amino-3-(4-fluorophenyl)propanamide943516-54-90.84Fluorine substitution affecting electronic properties
N-(4-Hydroxyphenyl)acetamide20859-02-30.71Hydroxy group introduces additional hydrogen bonding capabilities

(R)-2-Amino-2-phenylacetamide stands out due to its specific chiral configuration and balance between hydrophilicity and lipophilicity, making it particularly interesting for pharmaceutical development .

(R)-2-Amino-2-phenylacetamide, systematically named as (R)-2-amino-2-phenylacetamide, is a chiral amide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Key identifiers include:

PropertyValue
CAS Number6485-67-2
IUPAC Name(R)-2-amino-2-phenylacetamide
SMILESC1=CC=C(C=C1)C@HN
InChIInChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1
InChIKeyKIYRSYYOVDHSPG-UHFFFAOYNA-N
EC Number420-370-0

The compound is also recognized as D(-)-phenylglycinamide and serves as a precursor in asymmetric synthesis and pharmaceutical applications.

Physicochemical Property Profiling

(R)-2-Amino-2-phenylacetamide exhibits distinct physicochemical attributes critical for its reactivity and stability:

PropertyValue
Melting Point125–129°C
Density~1.1392 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO, methanol (heated)
pKa15.61 (predicted)
Specific Optical Rotation-110° to -120° (20°C, 589 nm, c=0.55, EtOH)

The hydrochloride salt (CAS 63291-39-4) enhances solubility for pharmaceutical formulations.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR and ¹³C NMR spectra confirm the compound’s structure and stereochemistry:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H7.43–7.26 (m)Multiplet5HAromatic protons (phenyl)
¹H4.44 (s)Singlet1Hα-Carbon (CH)
¹³C176.87Carbonyl (C=O)
¹³C141.15Quaternary carbon (phenyl)
¹³C58.63α-Carbon (CH)

Data collected in CD₃OD.

Infrared (IR) Spectroscopy

Key IR absorption bands:

Wavenumber (cm⁻¹)Assignment
3070–2978C–H (aromatic and aliphatic)
1510–1318C=O (amide) and C–N bending
2856Aliphatic C–H (stretching)

Peaks confirm amide functionality and aromaticity.

Computational Modeling of Molecular Geometry and Electronic Structure

3D Conformational Analysis

The molecule adopts a L-shaped geometry due to steric interactions between the phenyl group and the acetamide moiety. The α-carbon’s stereochemistry (R-configuration) dictates its spatial arrangement:

  • Hydrogen bonding: The amide group participates in intramolecular H-bonds, stabilizing the conformation.
  • Electronic distribution: The electron-withdrawing carbonyl group polarizes the α-C–H bond, enhancing reactivity in nucleophilic substitutions.

Molecular Modeling Studies

X-ray crystallography and DFT calculations reveal:

ParameterValue
C–N Bond Length~1.32 Å (amide linkage)
C=O Bond Length~1.22 Å (carbonyl group)
Dihedral Angle (C–C–N–C)~60° (stereochemical rigidity)

Data inferred from structural analogs and computational simulations.

Stereochemical Analysis and Enantiomeric Purity Assessment

Enantiomeric Purity

High-performance liquid chromatography (HPLC) confirms ≤0.5% enantiomeric impurity in commercial samples. The (R)-enantiomer is synthesized via asymmetric catalysis or enzymatic resolution to maintain stereochemical integrity.

Chirality’s Biological Significance

The R-configuration is critical for:

  • Enzyme substrate recognition: Stereoselective binding to transaminases or kinases.
  • Pharmacological activity: Enhanced bioavailability and target affinity compared to the S-enantiomer.

XLogP3

-0.1

UNII

2NDY0KO51E

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6485-67-2

Wikipedia

D-phenylglycinamide

Dates

Modify: 2023-08-15

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